molecular formula C6H12O3S B14296888 2-Methylpent-1-ene-1-sulfonic acid CAS No. 114466-10-3

2-Methylpent-1-ene-1-sulfonic acid

Cat. No.: B14296888
CAS No.: 114466-10-3
M. Wt: 164.22 g/mol
InChI Key: BRNDFMNCOYQXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpent-1-ene-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a 2-methylpent-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpent-1-ene-1-sulfonic acid typically involves the sulfonation of 2-Methylpent-1-ene. This can be achieved through the reaction of 2-Methylpent-1-ene with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpent-1-ene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The double bond in the 2-Methylpent-1-ene backbone can be reduced to form the corresponding alkane.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can react with the sulfonic acid group under basic conditions.

Major Products Formed

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: 2-Methylpentane-1-sulfonic acid.

    Substitution: Various substituted sulfonic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylpent-1-ene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonic acid group.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpent-1-ene-1-sulfonic acid involves its ability to act as an electrophile due to the presence of the sulfonic acid group. This allows it to participate in various electrophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpent-2-ene-1-sulfonic acid
  • 2-Methylhex-1-ene-1-sulfonic acid
  • 2-Methylpentane-1-sulfonic acid

Uniqueness

2-Methylpent-1-ene-1-sulfonic acid is unique due to its specific structure, which combines a double bond with a sulfonic acid group. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the double bond allows for additional reactions such as hydrogenation, which are not possible with fully saturated analogs.

Properties

CAS No.

114466-10-3

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

2-methylpent-1-ene-1-sulfonic acid

InChI

InChI=1S/C6H12O3S/c1-3-4-6(2)5-10(7,8)9/h5H,3-4H2,1-2H3,(H,7,8,9)

InChI Key

BRNDFMNCOYQXBB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CS(=O)(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.